![molecular formula C23H20FN3O3S B2931679 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421451-81-1](/img/structure/B2931679.png)

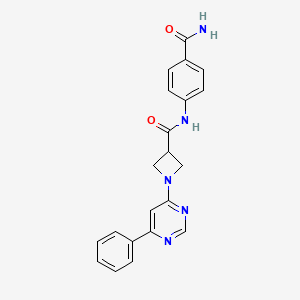

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

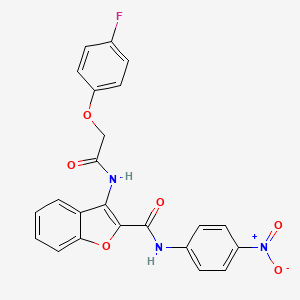

The compound “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, an imidazo-thiazole ring, a methyl group, and a benzo-dioxine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the desired route of synthesis . The reaction conditions, such as temperature, solvent, and catalyst, would also play a crucial role .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and the types of atoms and bonds it contains. For example, NMR data can provide information about the chemical environment of the atoms . The compound’s solubility would depend on its polarity, and its stability would be influenced by the nature of its chemical bonds .Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2005) focused on the synthesis of carboxamide derivatives showing potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the compound's potential in cancer therapy. They found that compounds bearing a diverse range of 2-substituents, including 4-fluorophenyl derivatives, retained potent cytotoxicity, suggesting the chemical's relevance in synthesizing effective anticancer agents (Deady et al., 2005).

Antimicrobial Applications

Research by Padalkar et al. (2014) into benzimidazole, benzoxazole, and benzothiazole derivatives, including structures similar to the compound , demonstrated excellent broad-spectrum antimicrobial activity. This suggests the compound's potential utility in developing new antimicrobial agents (Padalkar et al., 2014).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) synthesized novel compounds from visnagenone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities. This indicates the utility of similar compounds in creating new anti-inflammatory and pain relief medications (Abu‐Hashem et al., 2020).

Polymer Alloy Performance Improvement

Takeichi et al. (2005) explored the enhancement of polybenzoxazine properties by alloying with polyimide, involving similar chemical processes. This research underscores the compound's relevance in materials science, particularly in improving polymer properties (Takeichi et al., 2005).

Antifungal Activity

Andreani et al. (1995) reported the synthesis and fungicidal activity of carboxamides derived from similar chemical structures, highlighting the potential for developing new antifungal agents (Andreani et al., 1995).

Future Directions

The compound could be further studied for its potential biological activities. Given the wide range of activities exhibited by thiazoles, it could be a promising candidate for the development of new drugs . Further optimization might be necessary to reduce any potential cytotoxicity and to develop a more drug-like profile .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been used to develop drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

For instance, they can act as agonists, antagonists, or inhibitors, depending on the specific derivative and target .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or modulate immune responses .

Pharmacokinetics

Some are well absorbed and distributed throughout the body, while others are metabolized quickly and excreted .

Result of Action

For example, they can induce cell death, inhibit cell growth, or modulate immune responses .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c1-13-20(31-23-26-17(12-27(13)23)15-7-9-16(24)10-8-15)11-25-22(28)21-14(2)29-18-5-3-4-6-19(18)30-21/h3-10,12,14,21H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCRDYFZDWHYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)

![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)

![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)

![2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2931607.png)

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)